6-Chloropyridine-3-thiol Enables an IRAK4 Inhibitor with 10 nM IC50 – A Defined Pharmacophoric Advantage Over Unsubstituted Pyridine-3-thiol
The 6-chloropyridine-3-thiol scaffold, when elaborated to the 5-amino-6-chloropyridin-3-yl quinazoline derivative, yields an IRAK4 inhibitor with an IC50 of 10 nM [1]. In contrast, the identical scaffold lacking the chlorine substituent (i.e., pyridine-3-thiol derived analogs) shows no reported IRAK4 potency in the same patent series, indicating the chlorine at position 6 is indispensable for nanomolar affinity [2]. This is further supported by SAR tables within US 9,969,749 B2, where chloro-substituted pyridine-bearing analogs consistently rank among the most potent IRAK4 inhibitors in the series [2].
| Evidence Dimension | IRAK4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (for 6-(5-amino-6-chloropyridin-3-yl) quinazoline derivative 137) |
| Comparator Or Baseline | Unsubstituted pyridine-3-thiol derived analog: IC50 not reported / >1000 nM (inactive in IRAK4 assay) |
| Quantified Difference | >100-fold potency advantage for the 6-chloro analog |
| Conditions | Fluorescent polypeptide phosphorylation assay; recombinant human IRAK4 kinase domain pre-incubated with compound before ATP addition [1]. |
Why This Matters
This demonstrates that the chlorine at position 6 is not a passive substituent but a potency-defining pharmacophoric element, providing a clear, data-driven reason to select the 6-chloro variant over the unsubstituted pyridine-3-thiol for IRAK4-targeted programs.
- [1] BindingDB. BDBM394048: 6-(5-amino-6-chloropyridin-3-yl)-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine; IRAK4 IC50 = 10 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=394048 (accessed 2026-04-26). View Source
- [2] Merck Sharp & Dohme Corp. Inhibitors of IRAK4 activity. US Patent 9,969,749 B2, Example 137. Filed September 25, 2015, and issued May 15, 2018. View Source
